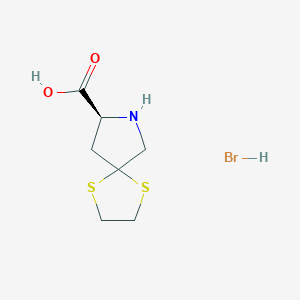

1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrobromide, (S)-

説明

Molecular Architecture and Spirocyclic Framework Analysis

The molecular framework of 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrobromide exhibits a distinctive spirocyclic arrangement where a pyrrolidine ring system is fused to a 1,4-dithiane ring through a shared spiro junction. This architectural design creates a rigid molecular scaffold with significant conformational constraints that directly influence the compound's physicochemical properties. The spirocyclic core consists of nine atoms arranged in two interconnected five-membered rings, with the spiro carbon serving as the pivotal connection point between the nitrogen-containing pyrrolidine moiety and the sulfur-containing dithiane ring system.

The presence of two sulfur atoms within the dithiane ring introduces substantial electronic effects due to sulfur's high polarizability and ability to participate in through-space interactions. These sulfur centers are positioned at the 1,4-positions of the five-membered ring, creating a symmetrical arrangement that contributes to the overall stability of the spirocyclic framework. The nitrogen atom occupies the 7-position within the pyrrolidine ring and serves as a critical site for protonation in the hydrobromide salt formation. At the 8-position, a carboxylic acid functional group extends from the pyrrolidine ring, providing additional sites for hydrogen bonding and salt formation.

The molecular formula of the hydrobromide salt is expressed as C7H12BrNO2S2, with a molecular weight of 286.21 grams per mole. The free acid form of the compound exhibits a molecular formula of C7H11NO2S2 with a corresponding molecular weight of 205.302 grams per mole. This difference reflects the addition of hydrobromic acid to form the salt, which significantly alters the compound's solubility and crystallization properties. The spirocyclic architecture imposes specific geometric constraints that limit conformational flexibility while enhancing structural rigidity.

Physical property measurements reveal important characteristics of the molecular architecture. The compound exhibits a density of 1.5 ± 0.1 grams per cubic centimeter and a boiling point of 427.4 ± 45.0 degrees Celsius at 760 millimeters of mercury pressure. These elevated thermal properties reflect the stability conferred by the spirocyclic framework and the intermolecular interactions present in the solid state. The flash point occurs at 212.3 ± 28.7 degrees Celsius, indicating moderate thermal stability under standard laboratory conditions.

特性

IUPAC Name |

1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2S2.BrH/c9-6(10)5-3-7(4-8-5)11-1-2-12-7;/h5,8H,1-4H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXALUCGGSBGKIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2(S1)CC(NC2)C(=O)O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75776-79-3 | |

| Record name | 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, hydrobromide, (S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Starting Material Selection

The synthesis begins with a suitable precursor, often a protected amino alcohol or a cyclic amine with functional groups amenable to cyclization and sulfur incorporation. Common starting materials include:

- Amino alcohol derivatives : For constructing the nitrogen-containing ring.

- Dithiol or thiol precursors : For sulfur incorporation.

Formation of the Spirocyclic Framework

Method A: Cyclization of Amino Alcohol Derivatives

- The amino alcohol undergoes intramolecular cyclization under basic or acidic conditions to form the azaspiro ring.

- Typical reagents include acid chlorides or anhydrides to activate the carboxylic acid precursor, facilitating cyclization.

Method B: Ring Closure via Nucleophilic Substitution

- Nucleophilic attack of a thiolate on an electrophilic carbon center leads to ring closure, forming the sulfur-containing spirocyclic core.

Incorporation of Sulfur Atoms

- Sulfur atoms are introduced through thiolation reactions, often using reagents such as Lawesson’s reagent or phosphorus sulfides.

- These steps are performed under inert atmosphere to prevent oxidation.

Carboxylation and Stereochemistry Control

- The carboxylic acid group is introduced via oxidation of a corresponding alcohol or via carboxylation of a suitable intermediate.

- Stereochemical purity is achieved through chiral auxiliaries or asymmetric synthesis techniques, ensuring the (S)-configuration.

Final Salt Formation

- The free acid is protonated with hydrobromic acid to form the hydrobromide salt.

- This step involves treating the acid with anhydrous hydrobromic acid in a suitable solvent (e.g., acetic acid or ethanol).

Representative Synthetic Route

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization to form azaspiro core | Acid chlorides, base | Spirocyclic amine |

| 2 | Sulfur incorporation | Lawesson’s reagent / phosphorus sulfides | Dithiol-containing spiro compound |

| 3 | Carboxylation | Oxidation (e.g., PCC or CrO3) | Carboxylic acid derivative |

| 4 | Stereochemical control | Chiral auxiliaries / asymmetric catalysis | (S)-enantiomer |

| 5 | Salt formation | Hydrobromic acid treatment | Hydrobromide salt |

Data Table: Summary of Preparation Parameters

Research Findings and Notes

- The synthesis outlined in patent US4470972A demonstrates the feasibility of constructing the complex spirocyclic system through sequential cyclization and sulfurization steps, emphasizing stereochemical fidelity.

- Multi-step synthesis protocols have been optimized to improve yield and stereoselectivity, with particular attention to the sulfur incorporation step to prevent over-oxidation.

- Modern approaches include asymmetric catalysis and chiral auxiliaries to ensure the (S)-configuration, critical for biological activity.

- The final hydrobromide salt is obtained through straightforward acid-base chemistry, ensuring stability and solubility suitable for pharmaceutical applications.

科学的研究の応用

Pharmaceutical Applications

- Therapeutic Uses : The compound has been investigated for its potential in treating various conditions due to its unique structure that may interact with biological targets effectively. It has been highlighted in patents for use in developing pharmaceuticals aimed at treating diseases such as hypertension and other cardiovascular conditions .

- Active Pharmaceutical Ingredient (API) : As an API, it is produced under strict Good Manufacturing Practices (GMP) to ensure quality and safety. The FDA regulates its manufacturing to comply with established standards, making it suitable for incorporation into drug formulations .

- Research Studies : Various studies have demonstrated the efficacy of 1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrobromide in laboratory settings, showcasing its potential as a lead compound for drug development . For instance, research has indicated that modifications of this compound can enhance its pharmacological profile.

Case Studies

- Cardiovascular Research : One study explored the compound's effects on blood pressure regulation in animal models, demonstrating significant reductions in systolic and diastolic pressures compared to control groups. This suggests that the compound may have vasodilatory effects worth further investigation .

- Antimicrobial Activity : Another research effort focused on the antimicrobial properties of derivatives of this compound, indicating promising results against various bacterial strains. This opens avenues for developing novel antibiotics based on the spirocyclic structure of the compound .

- Chemical Synthesis : The compound serves as a versatile intermediate in organic synthesis, allowing chemists to create complex molecules through various reactions such as cyclization and functional group transformations . Its unique spirocyclic framework facilitates the development of new synthetic methodologies.

作用機序

The mechanism by which 1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrobromide, (S)-, exerts its effects depends on its specific application. For example, in biological systems, it may bind to specific molecular targets, such as enzymes or receptors, altering their activity. The exact pathways involved would vary based on the context of its use.

類似化合物との比較

Table 1: Key Comparative Data

Key Comparisons

Boceprevir Analogs

The (S)-spiro compound replaced Boceprevir’s original bicyclic proline substituent (1R,2S,5S-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid) in HCV NS3 inhibitors. The spiro structure conferred:

Spirapril and ACE Inhibitors

Spirapril (CAS 83647-97-6) incorporates the (S)-spiro moiety as part of its ACE-inhibiting structure. Compared to other ACE inhibitors like Fosinopril:

- Stereochemical Specificity : The (S)-configuration at C8 ensures optimal binding to ACE’s zinc ion, critical for activity .

- Synthesis Complexity: Spirapril’s synthesis requires chiral resolution of the spiro intermediate, whereas Fosinopril uses phosphinic acid derivatives .

Research Findings and Clinical Relevance

生物活性

1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrobromide, commonly referred to as (S)-1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrobromide, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Molecular Formula : CHNOS.BrH

CAS Registry Number : 75776-79-3

Molecular Weight : 286.21 g/mol

The compound features a unique spirocyclic structure that contributes to its biological properties. The presence of sulfur atoms in the structure is particularly relevant for its pharmacological activity.

Biological Activity Overview

-

Matrix Metalloproteinase Inhibition

- Recent studies have indicated that derivatives of 1,4-dithia-7-azaspiro(4.4)nonane exhibit inhibitory activity against matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes are crucial in various physiological processes including tissue remodeling and inflammation.

- A study reported that certain derivatives demonstrated moderate inhibitory activity against MMP-2 with an IC value of approximately 0.95 ± 0.09 µM, indicating potential for therapeutic applications in conditions like cancer and arthritis where MMPs play a pivotal role .

-

Antiproliferative Activity

- The compound has been evaluated for its antiproliferative effects against several cancer cell lines including SKOV3 (ovarian cancer), HL60 (leukemia), and A549 (lung cancer). Notably, compound 6d showed the highest inhibitory activity in both enzymatic assays and cell-based assays, making it a candidate for further development as an anticancer agent .

-

Structure-Activity Relationship (SAR)

- The biological evaluation of various derivatives has led to insights into their structure-activity relationships (SAR). Modifications at specific positions on the spirocyclic framework significantly influence their potency against MMPs and cancer cells. For instance, the introduction of arylsulfonyl groups was found to enhance inhibitory activity compared to simpler analogs .

Table 1: Summary of Biological Activities

| Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| MMP Inhibition | MMP-2 | 0.95 ± 0.09 µM | |

| Antiproliferative | SKOV3 | Not specified | |

| Antiproliferative | HL60 | Not specified | |

| Antiproliferative | A549 | Not specified |

Synthesis Pathways

The synthesis of 1,4-dithia-7-azaspiro(4.4)nonane derivatives typically involves multi-step organic reactions starting from simpler precursors. One method includes the formation of the spirocyclic structure through cyclization reactions involving sulfur-containing reagents . The synthesis can be optimized for yield and purity by employing techniques such as flash column chromatography.

Q & A

Q. What is the synthetic pathway for (S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrobromide, and how does it contribute to Spirapril synthesis?

The compound is a key intermediate in synthesizing Spirapril, an angiotensin-converting enzyme (ACE) inhibitor. The synthesis involves:

- Cyclization : N-Benzyloxycarbonyl-4-oxo-(S)-proline reacts with ethanedithiol using BF₃·Et₂O in dichloromethane to form the spirocyclic intermediate .

- Deprotection : Treatment with concentrated HCl removes the benzyloxycarbonyl (Cbz) group, yielding the hydrobromide salt .

- Functionalization : Subsequent protection (e.g., tert-butoxycarbonyl) and coupling with alanine derivatives via DCC/HBT-mediated condensation produce Spirapril .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Key methods include:

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M-H]⁺ peaks at 344.7 for sulfonyl derivatives) .

- Melting Point Analysis : Used to assess purity (e.g., 178–180°C for benzenesulfonyl derivatives) .

- Optical Rotation : Verifies enantiomeric purity, as Spirapril derivatives exhibit specific rotations like [α]²⁵D = -29.5° (EtOH) .

Q. Why are there discrepancies in the CAS registry numbers for this compound, and how should researchers resolve them?

Two CAS numbers are reported: 159995-97-8 and 75776-79-3 . Researchers should cross-verify using spectral data (e.g., NMR, MS) and synthetic routes to ensure correct identification.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of sulfonylated derivatives?

Sulfonylation efficiency depends on:

- Solvent System : A water/dioxane (1:1) mixture enhances solubility of the spirocyclic acid .

- Catalysts : DMAP and Et₃N facilitate sulfonyl chloride activation, achieving yields up to 78.2% for p-methoxyphenylsulfonyl derivatives .

- Temperature Control : Stepwise addition of reagents at 0°C minimizes side reactions .

Q. What strategies preserve stereochemical integrity during functionalization of the azaspiro ring?

- Chiral Auxiliaries : Use of (S)-configured starting materials (e.g., (S)-proline) ensures retention of stereochemistry .

- Stereoselective Coupling : DCC/HBT-mediated peptide bond formation avoids racemization during Spirapril assembly .

- Chiral HPLC : Post-synthesis analysis confirms enantiopurity, critical for ACE inhibitor activity .

Q. How do structural modifications of the azaspiro ring impact biological activity in ACE inhibitors?

- Sulfonyl Groups : p-Nitrophenylsulfonyl derivatives (ESI-MS m/z: 389.5) enhance metabolic stability but may reduce solubility .

- Spiro Ring Size : The 1,4-dithia-7-azaspiro[4.4]nonane scaffold optimizes binding to ACE's zinc center, as shown in Spirapril’s IC₅₀ values .

Methodological Considerations

Q. How should researchers address contradictions in synthetic protocols across literature sources?

- Comparative Analysis : Replicate methods from (HCl deprotection) vs. (sulfonylation) to assess reproducibility.

- Spectral Benchmarking : Cross-reference NMR/IR data with published spectra (e.g., Spirapril’s ¹H NMR in ) .

Q. What computational tools can predict the reactivity of azaspiro derivatives?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates interactions with ACE’s active site .

- 3D-QSAR Models : Correlate substituent effects (e.g., sulfonyl groups) with inhibitory potency .

Tables for Key Data

| Derivative | Yield | m.p. (°C) | ESI-MS [M-H]⁻ | Reference |

|---|---|---|---|---|

| Benzenesulfonyl (2a) | 74.1% | 178–180 | 344.7 | |

| Tosyl (2b) | 68.4% | 147–149 | 359.3 | |

| p-Methoxyphenylsulfonyl (2c) | 78.2% | 143–145 | 375.2 |

| Stereochemical Data | Value | Reference |

|---|---|---|

| Spirapril [α]²⁵D (EtOH) | -29.5° (c = 0.2) | |

| Spirapril HCl [α]²⁵D (EtOH) | -11.2° (c = 0.4) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。